Tritc-dhpe

Fluorescence Quantum Yield Photophysics Single-Molecule Imaging

TRITC-DHPE is a bright red-fluorescent (Ex/Em ~555/589 nm) phospholipid probe for quantitative membrane biology. Its quantum yield of 0.5 and defined FRET acceptor role for NBD-, BODIPY-, and fluorescein-labeled donors enable reproducible membrane fusion and lipid transfer assays. Unlike Texas Red-DHPE, substituting TRITC-DHPE alters FRET efficiency and spectral crosstalk, invalidating established protocols. Essential for single-molecule tracking, lipid raft diffusion studies, and as a benchmark for new probe validation. Ensure protocol continuity—specify TRITC-DHPE.

Molecular Formula C69H112N5O10PS
Molecular Weight 1234.7 g/mol
Cat. No. B12408700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTritc-dhpe
Molecular FormulaC69H112N5O10PS
Molecular Weight1234.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=S)NC1=CC(=C(C=C1)C(=O)[O-])C2=C3C=CC(=[N+](C)C)C=C3CC4=C2C=CC(=C4)N(C)C)OC(=O)CCCCCCCCCCCCCCC.CC[NH+](CC)CC
InChIInChI=1S/C63H97N4O10PS.C6H15N/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-59(68)74-47-54(77-60(69)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)48-76-78(72,73)75-42-41-64-63(79)65-51-35-38-57(62(70)71)58(46-51)61-55-39-36-52(66(3)4)44-49(55)43-50-45-53(67(5)6)37-40-56(50)61;1-4-7(5-2)6-3/h35-40,44-46,54H,7-34,41-43,47-48H2,1-6H3,(H3-,64,65,70,71,72,73,79);4-6H2,1-3H3/t54-;/m1./s1
InChIKeyDOVQNNKAZFHMDD-KINGROEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRITC-DHPE: A Rhodamine-Labeled Glycerophosphoethanolamine Lipid for High-Contrast Membrane Dynamics and Fusion Studies


TRITC-DHPE is a fluorescent phospholipid analog consisting of a tetramethylrhodamine (TRITC) fluorophore covalently linked to the head group of 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) . This bright red-fluorescent lipid probe, exhibiting excitation and emission maxima of approximately 540/566 nm in methanol and 555/589 nm in typical aqueous environments, integrates efficiently into lipid bilayers and cellular membranes . Its primary utility lies in tracing membrane trafficking during endocytosis, serving as a robust fluorescence resonance energy transfer (FRET) acceptor in membrane fusion assays, and enabling single-molecule tracking of lipid diffusion within model and cellular membranes [1].

Why TRITC-DHPE Cannot Be Directly Replaced by Other Rhodamine-DHPE Conjugates in Quantitatively Demanding FRET and Diffusion Studies


Fluorescent lipid analogs are not interchangeable commodities; their photophysical properties, such as quantum yield, emission wavelength, and spectral overlap with common donors, directly dictate experimental resolution and quantitative accuracy. TRITC-DHPE occupies a specific niche characterized by a well-documented quantum yield of 0.5 [1] and a defined FRET acceptor role for NBD-, BODIPY-, and fluorescein-labeled donors . Substituting TRITC-DHPE with a seemingly similar alternative like Texas Red-DHPE or Rhodamine B-DHPE will inevitably alter FRET efficiency, spectral crosstalk, and the absolute brightness of the signal, thereby invalidating established protocols and compromising the quantitative comparability of results across studies . The evidence below quantifies these critical performance differences.

Quantitative Comparative Evidence for Selecting TRITC-DHPE Over Close Fluorescent Lipid Analogs


Quantum Yield Comparison: TRITC-DHPE Provides a Balanced Middle Ground Between Extremely Bright and Environmentally Sensitive Probes

TRITC-DHPE exhibits a quantum yield (Φ) of 0.5, a value that is significantly lower than that of Texas Red-DHPE (Φ = 0.93–0.97) but higher than the 0.43 reported for Rhodamine B-DHPE . This positions TRITC-DHPE as a probe with intermediate brightness. While Texas Red-DHPE offers superior intrinsic brightness, this can be a liability in high-density labeling scenarios due to concentration-dependent self-quenching, which is a known phenomenon for rhodamine dyes . The moderate quantum yield of TRITC-DHPE can therefore be advantageous, providing a robust signal without the same propensity for self-quenching at higher membrane incorporation ratios [1].

Fluorescence Quantum Yield Photophysics Single-Molecule Imaging FRET

FRET Acceptor Spectral Compatibility: TRITC-DHPE Emission Optimized for Donor Separation with NBD, BODIPY, and Fluorescein

TRITC-DHPE is specifically cited as an effective energy transfer acceptor for the common lipid probes NBD-PE, BODIPY, and fluorescein . Its emission maximum of 566–589 nm is strategically positioned to minimize spectral bleed-through when paired with these green-fluorescent donors (e.g., NBD-PE Ex/Em = 465/535 nm) . In a direct experimental context, FRET from NBD-TOH (a tocopherol analog) to TRITC-DHPE was successfully monitored by exciting NBD-TOH at 466 nm and measuring the sensitized TRITC emission at 575 nm, demonstrating a quantifiable FRET signal in a liposome-based tocopherol transfer assay [1].

FRET Spectral Overlap Membrane Fusion Assay Lipid Transfer

Lateral Diffusion Quantification in Defined Lipid Environments: TRITC-DHPE Shows Environment-Dependent Mobility Useful for Membrane Domain Studies

The lateral diffusion behavior of TRITC-DHPE has been quantitatively characterized in various model membrane systems using Fluorescence Correlation Spectroscopy (FCS) and single-particle tracking. In a pure DOPC bilayer, TRITC-DHPE exhibits a diffusion coefficient of 1.68 ± 0.20 µm²/s [1]. This mobility is progressively hindered by the addition of cholesterol; in a DOPC:CHOL (2:1) bilayer, the diffusion coefficient drops to 0.61 ± 0.13 µm²/s, representing a 64% reduction [2]. This sensitivity to lipid packing and membrane composition is a critical feature for distinguishing between liquid-ordered and liquid-disordered membrane phases [3].

Lipid Diffusion Fluorescence Correlation Spectroscopy (FCS) Membrane Microdomains Single-Molecule Tracking

Benchmarking Against Novel Lipid Probes: TRITC-DHPE Remains the Gold-Standard Comparator for Single-Molecule Imaging Performance

The performance of TRITC-DHPE is so well-established that it serves as the benchmark for evaluating new classes of lipid probes. In a study characterizing the DCDHF class of single-molecule fluorophores, researchers explicitly compared the photophysical and diffusive behaviors of DCDHF-N-12 to TRITC-DHPE in the plasma membrane of live Chinese hamster ovary (CHO) cells [1]. The study concluded that DCDHF-N-12 provides total photon counts and signal-to-noise ratios that are 'on a par with the conventional lipid analog TRITC-DHPE' [2]. This direct comparison establishes TRITC-DHPE as the performance standard against which novel membrane probes are measured.

Single-Molecule Spectroscopy Lipid Analogs Photostability Total Photon Count

Optimal Research Applications for TRITC-DHPE Derived from Quantitative Performance Evidence


Quantitative Membrane Fusion and Lipid Transfer Assays via FRET

TRITC-DHPE is the optimal choice for assays requiring a robust and validated FRET acceptor with well-defined spectral properties. Its proven compatibility with NBD-, BODIPY-, and fluorescein-labeled donors allows for reliable and reproducible quantification of membrane mixing, liposome fusion, and inter-vesicular lipid transfer . The successful demonstration of TRITC-DHPE as an acceptor in a tocopherol transfer assay provides a validated experimental framework that can be directly adopted [1].

Characterizing Membrane Microdomains and Lipid Packing via FCS and Single-Molecule Diffusion

For studies focused on lipid rafts, cholesterol-induced membrane ordering, or the obstructed diffusion of lipids, TRITC-DHPE provides a well-characterized probe with established diffusion coefficients in both fluid and ordered bilayer environments . The 64% reduction in diffusion coefficient observed between pure DOPC and cholesterol-rich membranes offers a highly sensitive and quantifiable metric for assessing changes in membrane organization [1].

Benchmarking Novel Fluorescent Lipid Analogs and Imaging Methodologies

TRITC-DHPE serves as an indispensable reference standard for validating the performance of new fluorescent probes or super-resolution imaging techniques targeting the plasma membrane . Its established performance metrics for single-molecule photon output and signal-to-noise ratio in live cells provide a clear benchmark, allowing researchers to objectively demonstrate whether a new probe offers any measurable advantage [1].

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